4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol
Overview
Description
4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol is a chemical compound that is a metabolite of the drug fluoxetine . It has a role as a marine xenobiotic metabolite and a drug metabolite .
Synthesis Analysis
In a study, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) . The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .Molecular Structure Analysis
The structure of the molecule has been verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis . To determine the theoretical characterization, spectroscopic, and electronic properties of the title compound, DFT calculations employing the B3LYP method with a 6-311+G(d,p) basis set have been carried out .Chemical Reactions Analysis
The synthesis of TFMP derivatives involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Anti-Tuberculosis Activity
- Study 1: A novel piperidinol with anti-tuberculosis activity was identified. Compounds such as 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol and 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol demonstrated good anti-tuberculosis activity. However, side effects precluded their further advancement (Sun et al., 2009).
Polymerization Initiators
- Study 2: Phenyl-triazine-containing thermal radical initiators including 2,2,6,6-tetramethyl-1-(phenyldiazenyl)piperidin-4-ol were synthesized for use in radical polymerization. These initiators showed high efficiency in polymerization conversion rates over 92%, demonstrating potential for various applications like polymer coatings (Kang et al., 2019).
Selective Estrogen Receptor Modulators
- Study 3: Chiral piperidin-4-ols were designed to develop novel Selective Estrogen Receptor Modulators (SERMs). The compounds were evaluated against estrogen-responsive human breast cancer cells but were found to be moderately active. The molecular bulk of the compounds might have resulted in inadequate receptor fit (Yadav et al., 2011).
Tautomeric Switching Systems
- Study 4: Research was conducted on 4-(phenyldiazenyl)naphthalen-1-ol and its derivatives, involving a flexible piperidine unit. The study showed that a directed shift in the position of the tautomeric equilibrium could be achieved through protonation/deprotonation in various solvents. This finding has implications for understanding molecular interactions and reactions (Antonov et al., 2013).
Mechanism of Action
Safety and Hazards
While specific safety data for 4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using personal protective equipment .
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . In a proposed study, different derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) will be synthesized and evaluated for in vivo analgesic potential .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)11(17)5-7-16-8-6-11/h1-4,16-17H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZLCYKEVNALMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571069 | |
Record name | 4-[4-(Trifluoromethyl)phenyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39757-71-6 | |
Record name | 4-[4-(Trifluoromethyl)phenyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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